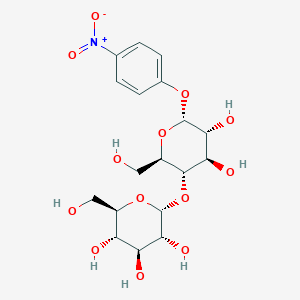

4-Nitrophényl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside

Vue d'ensemble

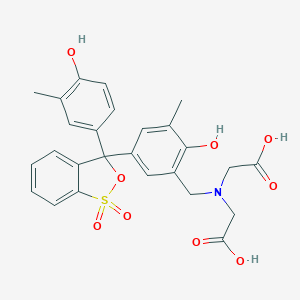

Description

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside, also known as 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside, is a useful research compound. Its molecular formula is C18H25NO13 and its molecular weight is 463.4 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Substrat chromogène pour l'inhibiteur de l'alpha-D-glucosidase

“4-Nitrophényl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside” agit comme un substrat chromogène pour l'inhibiteur de l'alpha-D-glucosidase . Cela signifie qu'il change de couleur lorsqu'il interagit avec cette enzyme, ce qui peut être utile dans diverses applications de recherche et de diagnostic.

Détection des glucansucrases

Ce composé est utilisé dans la détection des glucansucrases . Les glucansucrases sont des enzymes qui catalysent la synthèse des glucanes à partir du saccharose, et elles jouent un rôle crucial dans le métabolisme de nombreux organismes.

Recherche sur l'alpha-D-glucosidase de la levure

Il est également utilisé dans la recherche impliquant l'alpha-D-glucosidase de la levure . Cette enzyme est impliquée dans la dégradation des sucres complexes dans la levure, et son étude peut fournir des informations sur le métabolisme et les processus de fermentation de la levure.

Substrat pour l'alpha-glucosidase lysosomiale

“this compound” sert de substrat pour l'alpha-glucosidase lysosomiale . Cette enzyme est importante dans la dégradation du glycogène dans l'organisme, et des défauts de cette enzyme peuvent entraîner des maladies de stockage du glycogène.

Études sur la maltase-glucoamylase

Ce composé est un substrat pour la maltase-glucoamylase . Cette enzyme est impliquée dans les dernières étapes de la digestion de l'amidon dans le corps humain. L'étude de cette enzyme peut fournir des informations sur la santé digestive et les troubles.

Détermination de l'activité de l'alpha-galactosidase

Il a été utilisé comme substrat pour déterminer l'activité de l'alpha-galactosidase . Cette enzyme est impliquée dans la dégradation de certains glucides complexes, et son activité peut être un facteur important dans diverses applications de recherche biologique et de diagnostic clinique.

Mécanisme D'action

Target of Action

The primary targets of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside are enzymes such as alpha-D-glucosidase, glucansucrases, and maltase-glucoamylase . These enzymes play a crucial role in the breakdown of complex carbohydrates into simpler sugars.

Mode of Action

This compound acts as a chromogenic substrate for these enzymes . When the enzymes cleave this compound, it liberates p-nitrophenol alongside the corresponding sugar . The release of p-nitrophenol, a yellow-colored product, allows for the visual detection of the enzymatic activity .

Biochemical Pathways

The compound is involved in the glycosidase pathway, where it is hydrolyzed by the target enzymes to produce simpler sugars and p-nitrophenol . The downstream effects include the generation of glucose and galactose, which can be further metabolized by the cell.

Pharmacokinetics

The compound is soluble in water, warm ethanol, and methanol , which suggests it could be readily absorbed and distributed in the body.

Result of Action

The hydrolysis of this compound by the target enzymes results in the release of p-nitrophenol, which can be visually detected due to its yellow color . This allows researchers to measure the activity of the enzymes.

Action Environment

The compound is light-sensitive and should be stored in a cool, dry, and well-ventilated place . Environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside serves as a substrate for enzymes like α-galactosidase . Upon enzyme catalysis, it yields a highly fluorescent 4-nitrophenol product . The rate of hydrolysis directly correlates to the enzyme’s activity .

Cellular Effects

The cellular effects of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside are primarily related to its role as a substrate for specific enzymes. The enzymatic activity it induces can influence various cellular processes, including cell signaling and gene expression .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside involves its interaction with enzymes such as α-galactosidase . When used as a substrate, the amount of released pNP is significantly increased . This indicates that the compound can influence enzyme activity and, consequently, biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside can change over time. For instance, the amount of liberated pNP from the compound is significantly higher at pH 4.0, whereas no activity is detected at pH 7.0 .

Metabolic Pathways

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside is involved in the metabolic pathways related to the activity of α-galactosidase . The compound serves as a substrate for this enzyme, facilitating the transfer of the galactose or glucose moiety to an acceptor molecule .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-LTHBGAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938456 | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17400-77-0 | |

| Record name | 4-Nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017400770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)